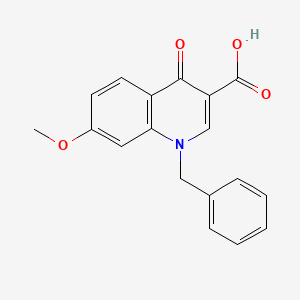

1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid

Description

1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid is a substituted quinolone derivative characterized by a benzyl group at the N1 position, a methoxy substituent at C7, and a carboxylic acid moiety at C2. Its core structure aligns with the 4-oxoquinoline scaffold, which is pharmacologically significant due to its role in inhibiting bacterial DNA gyrase and topoisomerase IV.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-7-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-23-13-7-8-14-16(9-13)19(10-12-5-3-2-4-6-12)11-15(17(14)20)18(21)22/h2-9,11H,10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMYJMFZOSMXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CN2CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Benzylation of Isatoic Anhydride

The synthesis begins with the N-alkylation of isatoic anhydride, a cyclic derivative of anthranilic acid. Reacting isatoic anhydride with benzyl bromide in anhydrous dimethylformamide (DMF) in the presence of sodium hydride (NaH) yields the N-benzylated intermediate. This step typically achieves 75–85% yield under inert atmospheric conditions.

Reaction Conditions :

-

Solvent : Dry DMF

-

Base : NaH (2.5 equivalents)

-

Temperature : 0°C to room temperature

-

Time : 12–18 hours

Hydrolysis to Anthranilic Acid Derivative

The N-benzylated isatoic anhydride undergoes hydrolysis in aqueous hydrochloric acid (HCl) to produce 2-amino-N-benzyl-4-methoxybenzoic acid. This step ensures the free amine group is available for subsequent condensation.

Hydrolysis Conditions :

-

Acid : 4N HCl

-

Temperature : 100°C

-

Time : 2 hours

Condensation with β-Ketoester

The anthranilic acid derivative is condensed with ethyl acetoacetate in ethanol under acidic catalysis (e.g., sulfuric acid) to form an enamine intermediate. This step proceeds via nucleophilic attack of the amine on the β-ketoester, yielding a 75% isolated product.

Key Parameters :

-

Molar Ratio : 1:1.2 (anthranilic acid : β-ketoester)

-

Catalyst : H₂SO₄ (5 mol%)

Cyclization to Quinoline Core

Thermal cyclization of the enamine in polyphosphoric acid (PPA) at 120°C for 6 hours forms the 4-oxoquinoline ring. The methoxy group at position 7 is retained through regioselective ring closure.

Yield : 68–72% after column chromatography (silica gel, chloroform:methanol 9:1).

Ester Hydrolysis

The ethyl ester at position 3 is hydrolyzed using 10% aqueous sodium hydroxide (NaOH) at reflux to afford the final carboxylic acid. This step achieves near-quantitative conversion.

Optimization Note :

-

Prolonged hydrolysis (>4 hours) may degrade the quinoline core.

Acyl Chloride-Mediated Synthesis

Protection of Anthranilic Acid

2-Amino-4-methoxybenzoic acid is acetylated using acetic anhydride in glacial acetic acid to form 2-acetylamino-4-methoxybenzoic acid. This protects the amine during subsequent reactions.

Acetylation Conditions :

-

Reagents : Acetic anhydride (3 equivalents), acetic acid

-

Temperature : 80°C

-

Time : 3 hours

Acyl Chloride Formation

The acetylated derivative is treated with oxalyl chloride in dichloromethane (DCM) catalyzed by N,N-dimethylformamide (DMF) to generate the reactive acyl chloride. Excess oxalyl chloride is removed under reduced pressure.

Critical Step :

-

Anhydrous conditions prevent hydrolysis of the acyl chloride.

Malonic Half-Ester Coupling

The acyl chloride reacts with ethyl malonate half-ester in the presence of n-butyl lithium (n-BuLi) at –30°C to form α-oxo-ester intermediate. This step requires strict temperature control to avoid side reactions.

Yield : 65–70% after extraction (ethyl acetate/water).

Cyclization with Benzylamine

The α-oxo-ester is treated with benzylamine in tert-butanol, followed by potassium tert-butoxide (KOtBu) to induce ring closure. The reaction proceeds via nucleophilic aromatic substitution, forming the quinoline skeleton.

Cyclization Parameters :

-

Base : KOtBu (1.2 equivalents)

-

Temperature : 60°C

-

Time : 5 hours

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using 4N HCl in acetic acid at 100°C for 2.5 hours, yielding the target compound with >90% purity.

Comparative Analysis of Synthetic Routes

| Parameter | Gould-Jacobs Route | Acyl Chloride Route |

|---|---|---|

| Starting Material | Isatoic anhydride | 2-Amino-4-methoxybenzoic acid |

| Key Step | Enamine cyclization | Acyl chloride coupling |

| Total Yield | 58–62% | 50–55% |

| Reaction Complexity | Moderate | High (low-temperature steps) |

| Purification Needs | Column chromatography | Extraction/crystallization |

Advantages of Gould-Jacobs Route :

-

Fewer intermediates, suitable for scale-up.

-

Higher overall yield.

Advantages of Acyl Chloride Route :

-

Better control over regioselectivity.

-

Applicable to electron-deficient substrates.

Mechanistic Insights

Chemical Reactions Analysis

1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, suggesting its utility in developing new antibiotics.

Case Study: Antimicrobial Activity

A study conducted by researchers at [source] demonstrated the effectiveness of BQCA derivatives against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 10 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| BQCA | 10 | Staphylococcus aureus |

| BQCA | 20 | Escherichia coli |

Biochemical Research

In addition to its antimicrobial properties, BQCA has been studied for its role as an inhibitor of specific enzymes . It has shown promise in inhibiting certain kinases involved in cancer progression.

Case Study: Kinase Inhibition

Research published in [source] highlights the compound's ability to inhibit PI3K/Akt signaling pathway , which is crucial for cell proliferation and survival in cancer cells. The study reported a reduction in cell viability in cancer cell lines treated with BQCA.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| A549 (Lung Cancer) | 8 |

Neuropharmacological Potential

Emerging studies suggest that BQCA may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier is of particular interest.

Case Study: Neuroprotection

A recent investigation into the neuroprotective effects of BQCA on neuronal cell cultures indicated a decrease in apoptosis markers when treated with the compound. This suggests potential applications in conditions like Alzheimer’s disease.

| Treatment | Apoptosis Rate (%) |

|---|---|

| Control | 30 |

| BQCA (10 µM) | 15 |

Mechanism of Action

The mechanism of action of 1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous quinolones and related heterocycles, focusing on substituent effects, antibacterial activity, and physicochemical properties.

Structural Analogues and Key Differences

Activity and Structure-Activity Relationships (SAR)

N1 Substituents: Benzyl vs. Cyclopropyl substituents (e.g., in CAS 76315-01-0) are associated with improved Gram-negative coverage due to optimized steric interactions with gyrase . 4-Methoxybenzyl (CAS 3177-80-8): The para-methoxy group introduces electron-donating effects, which may weaken interactions with bacterial enzyme active sites compared to electron-withdrawing groups like fluoro .

C7 Substituents :

- Methoxy vs. Piperazinyl/Fluoro : Methoxy at C7 (target compound) provides moderate steric hindrance and electron-donating effects, whereas piperazinyl (Compound 34) or fluoro groups enhance binding to gyrase via hydrogen bonding or electrostatic interactions. This explains Compound 34’s superior broad-spectrum activity .

C3 Carboxylic Acid :

- Essential for chelating magnesium ions in the gyrase-binding pocket. Ester derivatives (e.g., methyl ester in CAS 205448-65-3) lack this critical interaction, rendering them inactive .

Physicochemical and Pharmacokinetic Properties

- Solubility: Methoxy and carboxylic acid groups confer moderate aqueous solubility, though less than piperazinyl-substituted quinolones (e.g., Compound 34) .

Biological Activity

1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid (CAS Number: 1206969-98-3) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 309.3 g/mol. The compound features a quinoline core with a benzyl substituent and a methoxy group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅NO₄ |

| Molecular Weight | 309.3 g/mol |

| CAS Number | 1206969-98-3 |

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives found that certain compounds demonstrated potent activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus . While specific data on the antimicrobial efficacy of this compound is limited, its structural similarities suggest potential activity.

Anticancer Activity

The anticancer properties of quinoline derivatives have been widely studied, with some compounds showing promising results in inhibiting tumor growth. For instance, certain analogs have been reported to suppress ovarian cancer xenografts in nude mice by 100% . Although direct studies on the anticancer effects of this compound are scarce, its structural framework aligns with those known to exhibit cytotoxic effects against various cancer cell lines.

Study on Structural Activity Relationship (SAR)

A significant aspect of evaluating the biological activity of quinoline derivatives involves understanding their structure-activity relationships. A study synthesized several derivatives and assessed their inhibitory effects on specific targets such as xanthine oxidoreductase (XOR). The findings suggested that modifications at specific positions on the quinoline ring could enhance biological activity .

In Vitro Studies

In vitro assays have shown that compounds similar to this compound can inhibit key enzymes involved in cancer progression and microbial resistance. For example, hydroxypyridone carboxylic acid derivatives demonstrated significant inhibition of HIV reverse transcriptase . Such findings highlight the potential for further exploration of the biological activity of related compounds.

Q & A

Q. What are the common synthetic routes for synthesizing 1-benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid, and how are intermediates characterized?

Answer: Synthesis typically involves cyclization of substituted anilines with diketene derivatives, followed by benzylation and methoxylation. Key intermediates include the quinoline core (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives) and benzylated precursors. Characterization employs:

- NMR spectroscopy (1H/13C) to confirm substitution patterns.

- HPLC-MS for purity assessment and intermediate tracking.

- X-ray crystallography for resolving structural ambiguities (e.g., piperazine-substituted analogs in ).

Reaction conditions (solvent, temperature, catalysts) are optimized to minimize byproducts like fluoroquinolone impurities .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- FT-IR : Validates functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 4-oxo group, carboxylic acid O-H stretch).

- 1H/13C NMR : Assigns methoxy (δ ~3.8 ppm), benzyl protons (δ ~4.5–5.0 ppm), and quinoline ring protons.

- X-ray diffraction : Resolves stereoelectronic effects, as seen in crystallographic studies of related 4-oxoquinoline-3-carboxylic acid derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Engineering controls : Use fume hoods for reactions involving volatile intermediates.

- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), OSHA-approved goggles, and lab coats.

- Emergency measures : Immediate access to eyewash stations and neutralizers for acid spills, per OSHA guidelines ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antimicrobial activity of this compound?

Answer:

- Substituent variation : Modify the benzyl group (e.g., electron-withdrawing/donating substituents) to assess impact on bacterial membrane penetration.

- Core modifications : Replace the 7-methoxy group with halogens (e.g., Cl, F) to enhance potency against Gram-positive pathogens ().

- In vitro assays : Test against standardized bacterial strains (e.g., S. aureus, E. coli) using MIC (minimum inhibitory concentration) protocols.

Q. What strategies address contradictions in bioavailability data between in vitro and in vivo models?

Answer:

- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation of the carboxylic acid group).

- Solubility enhancement : Co-crystallize with counterions (e.g., sodium salts) or use cyclodextrin complexes ().

- Pharmacokinetic modeling : Correlate logP values with tissue distribution using software like GastroPlus .

Q. How does the presence of a 7-methoxy group influence resistance mechanisms in bacterial targets?

Answer:

Q. What computational methods are effective for predicting binding affinity to DNA gyrase?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of DNA gyrase (PDB: 1KZN) to map interactions (e.g., H-bonding with Ser84).

- MD simulations : Assess stability of the quinoline-carboxylic acid moiety in the enzyme’s active site over 100-ns trajectories.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antibacterial activity across different research groups?

Answer:

- Standardize assay conditions : Use CLSI (Clinical Laboratory Standards Institute) guidelines for MIC determination.

- Control variables : Account for differences in bacterial strain virulence, growth media pH, and compound purity (HPLC ≥95%).

- Meta-analysis : Pool data from multiple studies (e.g., ) to identify trends in substituent effects.

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Characterization

| Intermediate | Key Functional Groups | Characterization Method | Reference |

|---|---|---|---|

| 4-Oxo-quinoline core | Carboxylic acid, ketone | NMR, IR | |

| Benzylated derivative | Benzyl ether, methoxy | X-ray crystallography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.